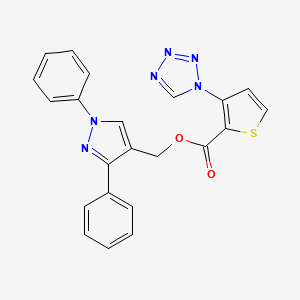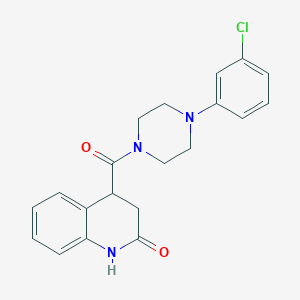
(1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate, also known as DPTTC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate is not fully understood, but it is believed to involve the interaction of the compound with specific targets in cells. In the case of its potential anticancer activity, this compound has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. In the case of its potential use as a fluorescent probe, this compound has been shown to selectively bind to metal ions and produce a fluorescent signal that can be detected.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects at low concentrations. However, at higher concentrations, this compound can cause cytotoxicity and induce apoptosis in cancer cells. This compound has also been shown to cause oxidative stress in cells, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate in lab experiments is its versatility. This compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. Another advantage of using this compound is its low toxicity, which makes it a safer alternative to other compounds that may have harmful effects on cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of (1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate. One direction is to further explore its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, research can be conducted to optimize the synthesis method of this compound to improve its yield and purity. Finally, further studies can be conducted to explore the potential applications of this compound in other fields of scientific research, such as organic electronics and materials science.
Méthodes De Synthèse
The synthesis method of (1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate involves a multi-step process that starts with the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield this compound. The purity and yield of this compound can be improved by using different solvents and purification techniques.
Applications De Recherche Scientifique
(1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate has shown potential applications in various fields of scientific research. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of electronic devices such as solar cells and transistors. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2S/c29-22(21-19(11-12-31-21)28-15-23-25-26-28)30-14-17-13-27(18-9-5-2-6-10-18)24-20(17)16-7-3-1-4-8-16/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYDVOQJVHHRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2COC(=O)C3=C(C=CS3)N4C=NN=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(4-Fluorophenyl)-2-oxoethyl] 6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7550523.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-3-(4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7550527.png)
![1-[2-[4-(difluoromethoxy)phenyl]acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7550538.png)
![2-(4-chlorophenoxy)-2-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7550547.png)
![N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7550549.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide](/img/structure/B7550563.png)
![2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide](/img/structure/B7550583.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(6,7-dimethoxy-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B7550591.png)
![(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)-[4-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B7550594.png)
![Furan-2-yl-[4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7550612.png)
![N-[(2,4-dimethylphenyl)carbamoyl]-2-[4-oxo-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B7550617.png)

![N-[(3-acetamidophenyl)methyl]-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7550631.png)
